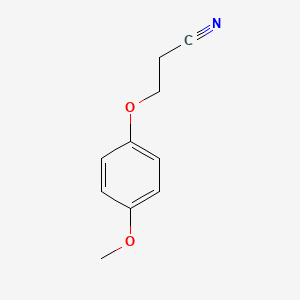

3-(4-Methoxyphenoxy)propanenitrile

Beschreibung

Contextualization within Organic Chemistry and Nitrile Compounds

3-(4-Methoxyphenoxy)propanenitrile, with the chemical formula C₁₀H₁₁NO₂, is classified as an aromatic ether nitrile. Its structure features a propanenitrile group (–CH₂CH₂CN) connected to a 4-methoxyphenyl (B3050149) group through an ether linkage. This combination of a nitrile group and an aromatic ether moiety imparts specific chemical characteristics to the molecule, making it a subject of interest in organic synthesis.

Nitrile compounds, characterized by the presence of a carbon-nitrogen triple bond (–C≡N), are a significant class of organic molecules. They are known for their versatile reactivity, often serving as intermediates in the synthesis of various functional groups, including amines, carboxylic acids, and ketones. chembk.com The nitrile group in this compound can undergo nucleophilic addition reactions, while the methoxy (B1213986) and phenoxy groups can participate in aromatic substitution reactions, further expanding its synthetic utility.

Significance as a Precursor and Building Block in Chemical Synthesis

The primary significance of this compound in academic research lies in its function as an intermediate and a building block for creating more complex molecules. chembk.com Its structural framework is a valuable starting point for the synthesis of a range of other compounds.

A key application of this compound is its use in the preparation of other organic molecules. chembk.com For instance, it can be reacted with amines to form imines or with Grignard reagents to produce ketones. chembk.com Furthermore, research has demonstrated its role as a precursor for the synthesis of dyes and fluorescent substances. chembk.com

One of the well-documented transformations of this compound is its conversion to 3-(4-methoxyphenoxy)propan-1-amine (B22716), a downstream product with its own set of potential applications. chembk.com The synthesis of this compound itself can be achieved through various methods. A common laboratory procedure involves the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552) in the presence of a base like potassium carbonate and a solvent such as tert-butyl alcohol. chemicalbook.com Another reported method is the reaction of 3-(4-methoxyphenoxy) propanol (B110389) with sodium cyanide. chembk.com

The physical and chemical properties of this compound are essential for its handling and application in synthesis. It is a white or yellowish crystalline solid with a melting point of 63-64.5 °C. chembk.comchemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 63-64.5 °C |

| Boiling Point | 335.2 °C at 760 mmHg (Predicted) |

| Density | 1.081 g/cm³ (Predicted) |

| Appearance | White or yellowish crystals |

Data sourced from multiple chemical databases. chembk.comchemsrc.com

Table 2: Synthesis Reaction Details

| Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenol, Acrylonitrile | Potassium Carbonate, tert-Butanol | 80-85 °C, 24 hours | This compound | 90% |

This table summarizes a common synthesis method. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAWFMRIHNITFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213260 | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63815-39-4 | |

| Record name | 3-(4-Methoxyphenoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63815-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionitrile, 3-(p-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenoxy Propanenitrile

Established Synthetic Routes to 3-(4-Methoxyphenoxy)propanenitrile

The synthesis of this compound is predominantly achieved through the cyanoethylation of 4-Methoxyphenol (B1676288). This process involves the addition of the phenol to acrylonitrile (B1666552), a classic example of a Michael addition reaction.

Michael Addition Reactions for Phenoxypropanenitrile Formation

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netnih.gov In the context of this compound synthesis, the nucleophile is the 4-methoxyphenoxide ion, which attacks the β-carbon of acrylonitrile, an activated olefin known as a Michael acceptor. wikipedia.orgnsf.gov

The reaction between 4-Methoxyphenol and acrylonitrile is typically facilitated by a base catalyst. wikipedia.org The base deprotonates the hydroxyl group of 4-Methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This anion then attacks the electron-deficient terminal carbon of acrylonitrile. Subsequent protonation of the resulting carbanion intermediate yields the final product, this compound.

Commonly employed bases for this transformation include inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). researchgate.net Heterogeneous catalysts, for instance, potassium carbonate (K2CO3) supported on zeolites, have also been investigated to facilitate easier separation and improve the environmental profile of the synthesis. researchgate.net Studies on similar Michael additions of alcohols to acrylonitrile have shown high efficiency and selectivity using such supported catalysts in solvent-free systems. researchgate.net

Table 1: Exemplary Base-Catalyzed Michael Addition Conditions

| Catalyst | Reactant Ratio (Alcohol:Acrylonitrile) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|

Note: Data is for the Michael addition of methanol to acrylonitrile, serving as a model for the reaction with 4-methoxyphenol. Data sourced from a study on K2CO3/zeolite catalysts. researchgate.net

To improve reaction rates and yields, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. ajrconline.orgat.ua Microwave irradiation accelerates reactions by efficiently heating the materials through dielectric heating effects, which involve the interaction of the oscillating electromagnetic field with molecular dipoles. anton-paar.com This rapid and uniform heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the general principles of MAOS are widely applied to accelerate base-catalyzed Michael additions, suggesting its applicability for enhancing the efficiency of this specific transformation. nih.gov

Alternative Synthetic Approaches and Reaction Conditions

An alternative, though less direct, method for cyanoethylation involves the use of 3-chloropropionitrile as the alkylating agent instead of acrylonitrile. wikipedia.org In this approach, the 4-methoxyphenoxide ion, generated by treating 4-Methoxyphenol with a base, acts as a nucleophile in a substitution reaction, displacing the chloride from 3-chloropropionitrile to form the desired ether linkage.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing product yield. The synthesis of this compound via Michael addition has been investigated through the lens of its fundamental reaction steps.

Elucidation of Reaction Pathways and Transition States

The base-catalyzed Michael addition of 4-Methoxyphenol to acrylonitrile proceeds through a well-established pathway. The mechanism involves three primary steps:

Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-Methoxyphenol, forming a resonance-stabilized phenoxide anion. This step is crucial as it generates the active nucleophile.

Nucleophilic Attack: The 4-methoxyphenoxide anion attacks the β-carbon of acrylonitrile. This is typically the rate-determining step, involving the formation of a new carbon-oxygen bond and a transient enolate intermediate. nih.govresearchgate.net The negative charge is localized on the α-carbon.

Protonation: The enolate intermediate is rapidly protonated by a proton source, which can be the solvent or the conjugate acid of the base catalyst, to yield the final, stable this compound product. mdpi.com

Computational studies and kinetic isotope effect experiments on analogous Michael addition reactions have been used to explore the structure of the transition state. nih.govresearchgate.net These investigations suggest that the carbon-carbon or carbon-heteroatom bond formation is the rate-determining step in the catalytic cycle. nih.govresearchgate.net The geometry of the transition state, involving the alignment of the nucleophile and the Michael acceptor, is critical for the reaction's success and is influenced by factors such as the catalyst, solvent, and temperature. mdpi.com

Influence of Catalysts and Solvents on Reaction Kinetics and Selectivity

The synthesis of this compound is typically achieved through a base-catalyzed cyanoethylation of 4-methoxyphenol with acrylonitrile. The efficiency of this Michael addition reaction is profoundly influenced by the choice of catalyst and solvent, which affects both the reaction rate (kinetics) and the purity of the final product (selectivity).

Catalysts: The reaction requires a basic catalyst to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The strength and nature of the base are critical. Strong bases, such as alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides, can significantly accelerate the reaction. However, they can also promote the polymerization of acrylonitrile, a common side reaction that reduces the yield of the desired product. Milder bases, such as organic amines (e.g., triethylamine) or basic ion-exchange resins, offer better selectivity by minimizing side reactions, though they may require longer reaction times or higher temperatures. The choice of catalyst represents a trade-off between reaction speed and the formation of undesirable byproducts.

Solvents: The solvent plays a crucial role in solvating the reactants and intermediates, thereby influencing the reaction kinetics. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are often effective as they can dissolve the phenoxide salt intermediate without participating in hydrogen bonding, which would otherwise reduce the nucleophilicity of the phenoxide. Protic solvents, like alcohols, can also be used but may slow the reaction by solvating the nucleophile. In some cases, the reaction can be run without a solvent, using an excess of acrylonitrile to serve as both reactant and reaction medium. The polarity of the solvent can also impact selectivity; non-polar solvents may decrease the rate of the desired reaction, potentially allowing side reactions to become more prominent. researchgate.net The interplay between catalyst and solvent is key to optimizing the synthesis for high yield and purity.

Below is an interactive data table summarizing the general effects of catalysts and solvents on the cyanoethylation of phenols.

| Catalyst Type | Solvent Polarity | Effect on Reaction Rate (Kinetics) | Effect on Selectivity |

| Strong Base (e.g., NaOH) | High (e.g., DMF) | Fast | Lower (risk of acrylonitrile polymerization) |

| Strong Base (e.g., NaOH) | Low (e.g., Toluene) | Moderate | Moderate |

| Weak Base (e.g., Triethylamine) | High (e.g., DMF) | Moderate to Slow | Higher (less polymerization) |

| Weak Base (e.g., Triethylamine) | Low (e.g., Toluene) | Slow | High |

| Phase Transfer Catalyst | Biphasic (e.g., H₂O/Toluene) | Moderate | High (minimizes side reactions in aqueous phase) |

Derivatization Pathways and Reactivity of the Nitrile Functionality

The nitrile group (—C≡N) is a versatile functional group that serves as a linchpin for various chemical transformations, allowing for the synthesis of a wide array of derivatives from this compound.

Reduction of the Nitrile Group to Primary Amines

The carbon-nitrogen triple bond of the nitrile can be completely reduced to afford a primary amine, 3-(4-methoxyphenoxy)propan-1-amine (B22716). This transformation is a fundamental route to primary amines and can be accomplished using several powerful reducing agents.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this reduction. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often performed under pressure and at elevated temperatures to ensure complete conversion. This method is considered a "greener" alternative to using metal hydrides.

The resulting primary amine is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, 3-(4-methoxyphenoxy)propanoic acid, under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), results in the formation of the carboxylic acid and an ammonium salt. libretexts.org The reaction involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), yields the carboxylate salt and ammonia gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

This hydrolysis provides a direct route to the corresponding carboxylic acid, which can undergo further reactions such as esterification or conversion to an acid chloride.

Nucleophilic Addition Reactions Involving the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents. A prominent example is the reaction with Grignard reagents (R-MgX).

The addition of a Grignard reagent to this compound forms an intermediate imine magnesium salt. This intermediate is stable under the reaction conditions but is readily hydrolyzed upon treatment with aqueous acid. The hydrolysis step cleaves the carbon-nitrogen double bond, yielding a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(4-methoxyphenoxy)butan-2-one. This two-step process is a valuable method for carbon-carbon bond formation and the synthesis of ketones.

Other Chemical Modifications and Functionalizations

Beyond the primary transformations of the nitrile group, this compound can participate in other reactions.

Cycloaddition Reactions: The nitrile functionality can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, in the presence of an azide (e.g., an aryl azide), it can form a tetrazole ring, a five-membered heterocyclic structure important in medicinal chemistry. These reactions are often thermally or catalytically driven and provide a pathway to complex heterocyclic systems. researchgate.netnih.gov

Aromatic Ring Substitution: The 4-methoxyphenyl (B3050149) group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and phenoxy groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the methoxy group (positions 2 and 6 on the benzene (B151609) ring), directed by the strong activating effect of the oxygen atoms.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic compounds, offering precise information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in defining the number, type, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 3-(4-Methoxyphenoxy)propanenitrile displays characteristic signals that correspond to its distinct proton environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The methoxy (B1213986) group protons present as a sharp singlet, indicative of their isolation from other protons. The aliphatic protons of the propanenitrile chain exhibit more complex splitting patterns, a triplet for the methylene (B1212753) group adjacent to the oxygen and another triplet for the methylene group adjacent to the nitrile, arising from spin-spin coupling with their neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Ha) | ~6.90 | d | ~9.2 |

| Aromatic (Hb) | ~6.84 | d | ~8.8 |

| Methoxy (CH₃O) | ~3.76 | s | - |

| Methylene (OCH₂) | ~4.1-4.3 | t | ~6.0 |

| Methylene (CH₂CN) | ~2.7-2.9 | t | ~6.0 |

This table presents typical ¹H NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon of the nitrile group is typically found in the downfield region of the spectrum. The aromatic carbons show a set of signals in the aromatic region, with the carbon attached to the oxygen appearing at a higher chemical shift. The aliphatic carbons of the propanenitrile chain and the methoxy carbon appear in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Nitrile (CN) | ~118 |

| Aromatic (C-O) | ~154 |

| Aromatic (C-H) | ~115-116 |

| Aromatic (C-OCH₃) | ~152 |

| Methylene (OCH₂) | ~65 |

| Methylene (CH₂CN) | ~18 |

| Methoxy (CH₃O) | ~55 |

This table presents typical ¹³C NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Advanced NMR Techniques for Conformation and Connectivity Studies

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for a more in-depth analysis of the conformation and connectivity of this compound. COSY experiments would confirm the coupling relationships between the protons in the propanenitrile chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. HMBC experiments would reveal long-range correlations between protons and carbons, providing definitive evidence for the connectivity of the methoxy group to the aromatic ring and the propanenitrile chain to the phenoxy oxygen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-C) is identified by a strong absorption band around 1230-1250 cm⁻¹ for the asymmetric C-O-C stretch and a weaker band around 1030-1050 cm⁻¹ for the symmetric stretch. The C-H stretching of the aliphatic methylene groups is observed in the 2850-2960 cm⁻¹ range.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium, Sharp |

| C-H (Aromatic) | >3000 | Medium |

| C=C (Aromatic) | ~1500-1600 | Medium to Strong |

| C-O-C (Ether) | ~1240 (asymmetric), ~1040 (symmetric) | Strong |

| C-H (Aliphatic) | ~2850-2960 | Medium |

This table summarizes the key IR absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a soft ionization technique that is particularly well-suited for determining the accurate molecular weight of polar organic molecules like this compound. bldpharm.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio with high resolution and accuracy. For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is approximately 177.0790 g/mol . chemscene.com High-resolution ESI-TOF MS would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule. Fragmentation analysis in MS/MS experiments could further elucidate the structure by showing characteristic losses, such as the loss of the cyanoethyl group or the methoxy group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing its purity by separating it from any starting materials, byproducts, or residual solvents from its synthesis.

The methodology involves injecting a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The column's stationary phase interacts differently with each component of the sample, leading to their separation based on boiling points and polarity. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

While specific experimental data for the GC-MS analysis of this compound is not extensively published in peer-reviewed literature, typical parameters can be inferred based on the analysis of similar aromatic ether and nitrile compounds.

| Parameter | Typical Value/Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table represents a hypothetical set of parameters for the GC-MS analysis of this compound, based on standard methods for similar compounds.

The resulting chromatogram would ideally show a single major peak corresponding to this compound, with its retention time being a key identifier. The mass spectrum of this peak would exhibit a molecular ion peak (M+) at m/z 177, corresponding to its molecular weight. The fragmentation pattern would likely show characteristic fragments resulting from the cleavage of the ether bond and the propanenitrile side chain, aiding in structural confirmation. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Chromatographic Separation and Purification Techniques

Column Chromatography for Product Isolation

Column chromatography is a fundamental purification technique used to isolate a desired compound from a mixture. hawachhplccolumn.com This method relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through the column. rochester.edu For the isolation of this compound, which is a moderately polar compound, silica (B1680970) gel is a common choice for the stationary phase due to its polar nature. rochester.edu

The process begins with packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing this compound is then carefully loaded onto the top of the silica bed. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity. Non-polar impurities will travel down the column more quickly, while more polar impurities will be retained more strongly on the silica gel. The desired compound will elute at a specific solvent polarity, allowing for its collection in fractions. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). rochester.edu

A synthesis of this compound involves the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552). chemicalbook.com After the reaction, the work-up procedure involves filtration, quenching with water, and extraction with a solvent like dichloromethane (B109758). chemicalbook.com The resulting crude product can then be purified by column chromatography.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) |

| Sample Loading | The crude product dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

This table outlines a general procedure for the column chromatography purification of this compound.

Flash Chromatography for Rapid Purification

Flash chromatography is an air-pressure accelerated version of traditional column chromatography, allowing for faster and more efficient separations. uct.ac.zareachdevices.com This technique is particularly useful for routine purifications in organic synthesis. The principles are similar to column chromatography, utilizing a stationary phase like silica gel and a mobile phase to separate components of a mixture. wfu.edu

For the rapid purification of this compound, a pre-packed silica gel cartridge or a self-packed column can be used. The choice of solvent system is critical and is often determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound. A common solvent system for compounds of similar polarity is a mixture of ethyl acetate and hexanes. rochester.edu

| Parameter | Typical Condition |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | Isocratic or gradient elution with ethyl acetate/hexanes mixture (e.g., 20:80 v/v) |

| Sample Loading | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the sample in a minimal amount of the mobile phase) |

| Flow Rate | Optimized for the best separation, typically driven by pressurized air or a pump |

This table provides a representative set of conditions for the flash chromatography purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. For purity determination and quantitative analysis, a reversed-phase HPLC method is typically employed.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

| Parameter | Typical Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point would be a 60:40 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where the compound exhibits maximum absorbance (e.g., around 225 nm or 275 nm, typical for methoxy-substituted benzene rings) |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility |

This table describes a potential HPLC method for the analysis of this compound.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This approach allows for the precise determination of the purity of a synthesized batch.

Computational Chemistry and Molecular Modeling Studies of 3 4 Methoxyphenoxy Propanenitrile

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations are central to determining this structure by solving the Schrödinger equation, albeit in an approximate manner for polyatomic systems. For a molecule like 3-(4-Methoxyphenoxy)propanenitrile, several hierarchical methods can be employed to analyze its electronic properties.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance between accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of the system based on its electron density. The accuracy of DFT is highly dependent on the chosen exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation.

A widely used hybrid functional for organic molecules like this compound is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. DFT calculations with the B3LYP functional are capable of providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT studies on substituted phthalonitrile derivatives have successfully employed the B3LYP functional to analyze their electronic properties and molecular structures nih.gov. Such an approach for this compound would yield valuable data on its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

Table 1: Illustrative Example of Frontier Molecular Orbital Energies for this compound calculated using DFT (B3LYP)

| Property | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Møller-Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation by treating it as a perturbation to the Hartree-Fock Hamiltonian. The second-order Møller-Plesset (MP2) method is the most common and offers a significant improvement in accuracy over HF by including the effects of electron correlation at the lowest level. MP2 calculations are more computationally demanding than HF or DFT but can provide more reliable results for properties that are strongly influenced by dispersion forces, such as intermolecular interactions. For this compound, MP2 would be a suitable method for obtaining highly accurate geometric parameters and interaction energies.

Basis Set Selection and Optimization Strategies in Theoretical Calculations

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible representation of the molecular orbitals and thus yield more accurate results, but at a higher computational cost.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of a basis set often involves a compromise between the desired accuracy and the available computational resources. For instance, a study on naphthoxy-phthalonitrile derivatives utilized the B3LYP functional with a 6-311G(d,p) basis set for geometry optimizations and frequency calculations nih.gov. A similar level of theory would be appropriate for this compound.

Optimization strategies involve finding the minimum energy structure of the molecule on the potential energy surface. This is typically achieved using gradient-based optimization algorithms, where the forces on the atoms are calculated and used to guide the search for the equilibrium geometry.

Consideration of Solvation Effects in Computational Modeling

Many chemical processes and properties are studied in the solution phase. Therefore, accounting for the effect of the solvent is crucial for accurate computational modeling. Solvation models can be broadly categorized into explicit and implicit models.

Explicit solvent models treat individual solvent molecules quantum mechanically or classically, providing a detailed picture of solute-solvent interactions. However, this approach is computationally very expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach offers a good balance between accuracy and computational efficiency for calculating properties in solution. For a molecule like this compound, using a PCM model in conjunction with DFT calculations would be a standard approach to predict its properties in a given solvent.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule.

Table 2: Example of Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 180° | 0.00 |

| B | 60° | 1.5 |

| C | -60° | 1.5 |

Note: The data presented in this table is for illustrative purposes to show the potential output of a conformational analysis and does not represent actual calculated values.

Theoretical Prediction of Spectroscopic Properties (e.g., IR and NMR Chemical Shifts)

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the interpretation of experimental data and the identification of molecular structures. Density Functional Theory (DFT) is a particularly powerful method for calculating the spectroscopic parameters of organic molecules like this compound.

Infrared (IR) Spectroscopy:

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-O-C stretches of the ether linkage, C-H stretching and bending of the aromatic ring and the aliphatic chain, and aromatic C=C stretching vibrations. A theoretically predicted IR spectrum would provide a valuable reference for experimental identification and conformational analysis.

Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 |

| Aromatic C-H | Stretching | ~3050-3100 |

| Aliphatic C-H | Stretching | ~2850-2950 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

| C-O-C (Ether) | Symmetric Stretching | ~1040 |

Note: These are approximate values based on typical ranges for these functional groups and would be refined by actual DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts is another critical application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. From these tensors, the isotropic chemical shifts can be derived. For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are invaluable for assigning experimental NMR spectra and can aid in the elucidation of the three-dimensional structure and conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (B1213986) (-OCH₃) | ~3.8 | ~55 |

| Aromatic C-H (ortho to -OCH₃) | ~6.9 | ~114 |

| Aromatic C-H (meta to -OCH₃) | ~6.9 | ~115 |

| Aromatic C (ipso to -OCH₃) | - | ~154 |

| Aromatic C (ipso to -O-) | - | ~152 |

| Methylene (B1212753) (-OCH₂-) | ~4.1 | ~65 |

| Methylene (-CH₂CN) | ~2.8 | ~18 |

Note: These are estimated chemical shifts and would be more precisely determined through specific DFT/GIAO calculations.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Understanding the nature and strength of intermolecular interactions is crucial for predicting the solid-state properties of a molecule, such as its crystal packing and melting point. While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the ether and methoxy groups, and the nitrogen atom of the nitrile group.

Hirshfeld Surface Analysis:

Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical)

| Contact Type | Percentage Contribution |

|---|---|

| H···H | ~45-55% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-15% |

| N···H/H···N | ~5-10% |

Note: These percentages are illustrative and based on analyses of compounds with similar functionalities.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a framework to investigate the mechanisms and energetics of chemical reactions, offering a level of detail often unattainable through experimental methods alone. For this compound, computational studies could illuminate the pathways of its formation and potential subsequent reactions.

Formation via Cyanoethylation:

The synthesis of this compound typically involves the cyanoethylation of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552). This reaction is generally base-catalyzed. Quantum chemical calculations can be employed to model the reaction mechanism, which proceeds via a nucleophilic attack of the phenoxide ion on the β-carbon of acrylonitrile. Computational studies could determine the structures of the reactants, transition states, and products, as well as the activation energies and reaction enthalpies. This information would provide a detailed understanding of the reaction kinetics and thermodynamics.

Potential Ether Cleavage:

The ether linkages in this compound are susceptible to cleavage under certain conditions, such as in the presence of strong acids. Computational modeling can be used to explore the mechanisms of this cleavage. Theoretical studies could compare different possible pathways, for instance, protonation of the ether oxygen followed by nucleophilic attack, to determine the most energetically favorable route. The calculation of reaction energy profiles would reveal the activation barriers for each step, providing insights into the conditions required for the reaction to occur.

By applying these computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and potential applications of this compound.

Applications of 3 4 Methoxyphenoxy Propanenitrile As a Synthetic Intermediate and Organic Building Block

Role in the Synthesis of Complex Organic Molecules

The intrinsic reactivity of its constituent functional groups makes 3-(4-Methoxyphenoxy)propanenitrile a valuable precursor in multi-step organic syntheses. The nitrile group can be readily transformed into a variety of other functionalities. For instance, it can undergo reduction to yield a primary amine, 3-(4-methoxyphenoxy)propan-1-amine (B22716), a key step that opens up a wide array of subsequent chemical modifications. This amine can then be used in the formation of amides, imines, and other nitrogen-containing heterocycles.

Furthermore, the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, leading to the formation of ketones. The aromatic ring of the methoxyphenoxy group can also participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring, thereby increasing molecular complexity.

Utility in Pharmaceutical Synthesis as a Key Intermediate

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs). A prominent example is in the production of Pemafibrate, a selective peroxisome proliferator-activated receptor α modulator (SPPARMα) used for the treatment of hyperlipidemia.

In the synthesis of Pemafibrate, this compound serves as the starting material for constructing a crucial side chain of the final drug molecule. The synthesis pathway involves the reduction of the nitrile group to form 3-(4-methoxyphenoxy)propylamine. This amine is a pivotal intermediate that is subsequently incorporated into the core structure of Pemafibrate. The use of this compound in this context highlights its importance in creating complex molecular architectures required for modern therapeutics.

While not a direct intermediate, the structural motif of a methoxyphenoxy propyl group is also present in other pharmaceuticals like Ranolazine, an anti-anginal medication. This underscores the relevance of this chemical scaffold in medicinal chemistry.

Table 1: Synthesis of Pemafibrate Intermediate

| Step | Reactant | Reagent | Product | Application |

| 1 | This compound | Reducing Agent (e.g., Boron-Tetrahydrofuran Complex) | 3-(4-methoxyphenoxy)propylamine | Key intermediate for Pemafibrate |

Applications in Agrochemical Development

The structural features of this compound suggest its potential as a building block in the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The phenoxy ether linkage is a common feature in many commercial pesticides. However, based on publicly available scientific literature and patent databases, specific examples of registered agrochemicals synthesized directly from this compound are not widely documented. The potential for its use in this sector remains an area for further research and development.

Potential in Material Science, including OLED Intermediates

In the realm of material science, organic molecules with specific electronic and photophysical properties are in high demand for applications such as Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and advanced polymers. The methoxyphenoxy group in this compound can act as an electron-donating group, which could be beneficial in designing materials with specific optical properties. The nitrile group can also be a precursor to other functional groups useful in polymer chemistry.

Despite this potential, there is limited specific information in the current scientific literature detailing the direct application of this compound as an intermediate for OLEDs or other advanced materials. While it is plausible that it could be used to synthesize more complex molecules for these purposes, its role in this field is not as well-established as in the pharmaceutical sector.

General Utility in Fine Chemical Synthesis

Beyond its specific use in pharmaceuticals, this compound is a versatile intermediate in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The ability to easily convert the nitrile group into amines, ketones, and other functionalities makes this compound a valuable starting point for creating a range of specialty chemicals.

The synthesis of 3-(4-methoxyphenoxy)propan-1-amine is a prime example of its utility, as this primary amine can be a building block for various other molecules. The straightforward synthesis of the parent compound itself, typically through the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552), adds to its appeal as a cost-effective intermediate in multi-step synthetic processes.

Table 2: Key Reactions of this compound

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | H₂/Catalyst, LiAlH₄, etc. | Primary Amine |

| Grignard Reaction | RMgX, followed by hydrolysis | Ketone |

Future Research Directions and Emerging Methodologies for 3 4 Methoxyphenoxy Propanenitrile

Exploration of Novel and Sustainable Synthetic Routes

Current synthesis of 3-(4-Methoxyphenoxy)propanenitrile often involves the reaction of 4-methoxyphenol (B1676288) with acrylonitrile (B1666552). chemicalbook.com While effective, future research will likely focus on developing more sustainable and efficient synthetic methodologies. This includes exploring greener solvents, reducing reaction times, and minimizing waste generation.

One promising area is the development of one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby increasing efficiency and reducing the environmental impact. Additionally, researchers are investigating the use of alternative starting materials derived from renewable resources to further enhance the sustainability of the synthesis process. The exploration of novel synthetic pathways is crucial for making the production of this compound more economically viable and environmentally friendly.

Development of Advanced Catalytic Systems for Efficient Transformations

Researchers are investigating a range of innovative catalytic approaches:

Nanocatalysts: These materials offer high surface area-to-volume ratios, leading to enhanced catalytic activity.

Biocatalysts: Enzymes and other biological catalysts can offer high specificity and operate under mild reaction conditions.

Phase-Transfer Catalysts: These catalysts facilitate the reaction between reactants in different phases, improving reaction rates.

Switchable Catalytic Systems: These systems allow for the modulation of catalytic activity in response to external stimuli like pH or temperature, offering greater control over the reaction process. nih.gov

The goal is to design robust and recyclable catalytic systems that can be easily separated from the reaction mixture, thereby simplifying purification processes and reducing costs.

Integration of Machine Learning and Artificial Intelligence in Compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical research, including the study of this compound. nih.gov These technologies can accelerate the discovery and optimization of chemical processes in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds, guiding experimental efforts. scitechdaily.com

Reaction Optimization: AI can be used to design and optimize reaction conditions, leading to higher yields and purity. nih.gov

Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes for complex molecules, including derivatives of this compound. nih.gov

Investigation of Stereoselective Syntheses

For compounds with chiral centers, controlling the stereochemistry of a reaction is crucial, as different stereoisomers can exhibit distinct biological activities. While this compound itself is not chiral, its derivatives may be. Therefore, the development of stereoselective synthetic methods is an important area of future research. nih.gov

This involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over another. Such methodologies are essential for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and other life sciences.

Expansion of Applications in Emerging Chemical Fields

While this compound is already used as an intermediate in various chemical syntheses, future research will likely uncover new and exciting applications. Its unique chemical structure, featuring a nitrile group and a methoxy-substituted phenoxy moiety, makes it a versatile building block for the synthesis of a wide range of compounds.

Potential areas for expanded applications include:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.

Materials Science: In the synthesis of novel polymers and functional materials.

Agrochemicals: As a precursor to new pesticides and herbicides.

The exploration of these emerging fields will be driven by a deeper understanding of the compound's reactivity and properties, facilitated by the advanced research methodologies discussed in this article.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenoxy)propanenitrile in laboratory settings?

A practical method involves nucleophilic substitution between 4-methoxyphenol and an acrylonitrile derivative. For example, analogous nitrile syntheses (e.g., 3-[4-Methoxyphenyl)methoxy]propanal) utilize reagents like DMSO and oxalyl chloride under controlled temperatures (-85°C), followed by neutralization with triethylamine. Yields can be optimized by monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography .

Q. How should researchers characterize this compound spectroscopically?

Employ a multi-technique approach:

- FT-IR : Identify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, methoxy C-O ~1250 cm⁻¹).

- NMR : Assign ¹H and ¹³C peaks (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).

- UV-Vis : Analyze π→π* transitions in the 250–300 nm range for electronic properties. Cross-validate with computational methods like density functional theory (DFT) for peak assignments .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate nitrile-containing waste and consult certified chemical disposal services. Emergency measures include immediate rinsing with water for exposure and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

Perform DFT calculations using software like Gaussian or ORCA to:

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

- Solvent Effects : Include solvent models (e.g., PCM) in simulations to account for solvatochromic shifts.

- Basis Sets : Test larger basis sets (e.g., 6-311++G**) for improved accuracy.

- Sample Purity : Re-examine experimental samples via HPLC or GC-MS to rule out impurities. Cross-check with alternative techniques like Raman spectroscopy for vibrational mode consistency .

Q. What structural modifications could enhance the compound’s utility in pharmacological or materials science applications?

- Electron-Withdrawing Groups : Introduce substituents (e.g., -NO₂, -CF₃) at the para position to modulate electron density and binding affinity.

- Bioisosteric Replacement : Replace the methoxy group with a hydroxyl group (as in 3-(4-hydroxyphenoxy)propanenitrile) to study solubility and metabolic stability. Analogous studies on pyridinyl or azo-functionalized nitriles demonstrate how substituents alter photophysical or biological activity .

Data Analysis and Methodological Challenges

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at timed intervals.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Light Sensitivity : Conduct photostability studies under UV/visible light using quartz cuvettes .

Q. What strategies mitigate side reactions during synthesis (e.g., polymerization of acrylonitrile intermediates)?

- Temperature Control : Maintain reactions below 0°C to suppress radical-initiated polymerization.

- Inhibitors : Add hydroquinone or TEMPO to scavenge free radicals.

- Stepwise Purification : Isolate intermediates via fractional distillation or flash chromatography before proceeding to subsequent steps .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| Boiling Point (°C) | 304.4 ± 22.0 | 298.5 (DFT) | |

| HOMO-LUMO Gap (eV) | - | 4.2 (B3LYP/6-31G*) | |

| Aqueous Solubility (mg/mL) | <0.1 (pH 7) | 0.05 (COSMO-RS) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.